4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate is a chemical compound with the molecular formula C16H14INO3. It is known for its unique structure, which includes an imino group, an iodophenyl group, and a methoxyphenyl acetate group.
Vorbereitungsmethoden
The synthesis of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 4-iodoaniline in absolute ethanol under reflux conditions for three hours. The resulting Schiff base is then recrystallized from absolute ethanol. This Schiff base is further reacted with octadecanoic acid and 4-dimethylaminopyridine in dichloromethane to yield the final product .
Analyse Chemischer Reaktionen
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The iodophenyl group can undergo substitution reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate involves its interaction with molecular targets through its imino and iodophenyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate include other Schiff base esters and compounds with similar functional groups. For example:
4-{[(4-methoxyphenyl)imino]methyl}phenyl acetate: Similar structure but with a methoxy group instead of an iodine atom.
4-{[(4-chlorophenyl)imino]methyl}phenyl acetate: Contains a chlorine atom instead of an iodine atom.
The uniqueness of 4-{[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate lies in its iodophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C16H14INO3 |
---|---|
Molekulargewicht |
395.19 g/mol |
IUPAC-Name |
[4-[(4-iodophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14INO3/c1-11(19)21-15-8-3-12(9-16(15)20-2)10-18-14-6-4-13(17)5-7-14/h3-10H,1-2H3 |
InChI-Schlüssel |
BJJZUNBGNPYDHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.